molecular formula C12H14O3 B1322975 Methyl 4-butyrylbenzoate CAS No. 71616-83-6

Methyl 4-butyrylbenzoate

Cat. No. B1322975
Key on ui cas rn: 71616-83-6
M. Wt: 206.24 g/mol
InChI Key: KTZOAXDUBMENLM-UHFFFAOYSA-N
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Patent
US07816557B2

Procedure details

To a solution of N-methoxy-N-methyl-terephthalamic acid methyl ester (4.56 g, 20.4 mmol) in THF (100 mL) is added PrMgCl (2.0M, 30.6 mmol) at 0° C., the reaction is warmed to room temperature, stirred overnight, quenched by NH4Cl aqueous solution, extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, concentrate. Column chromatography on silica gel gives the title compound (1 g, 23.7%).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
30.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
23.7%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:15]=[CH:14][C:7]([C:8](N(OC)C)=[O:9])=[CH:6][CH:5]=1.[CH2:17]([Mg]Cl)[CH2:18][CH3:19]>C1COCC1>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:5]=[CH:6][C:7]([C:8](=[O:9])[CH2:17][CH2:18][CH3:19])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
COC(C1=CC=C(C(=O)N(C)OC)C=C1)=O
Name
Quantity
30.6 mmol
Type
reactant
Smiles
C(CC)[Mg]Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by NH4Cl aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C(CCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 23.7%
YIELD: CALCULATEDPERCENTYIELD 23.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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